Diisooctyl phenyl phosphate
Description
Structure
2D Structure
Properties
CAS No. |
56846-22-1 |
|---|---|
Molecular Formula |
C22H39O4P |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
bis(6-methylheptyl) phenyl phosphate |
InChI |
InChI=1S/C22H39O4P/c1-20(2)14-8-6-12-18-24-27(23,26-22-16-10-5-11-17-22)25-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3 |
InChI Key |
NQOFUSUDAMVORD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OC1=CC=CC=C1 |
Other CAS No. |
56846-22-1 |
Origin of Product |
United States |
Synthetic Pathways and Manufacturing Processes of Diisooctyl Phenyl Phosphate
Primary Preparation Methodologies
The synthesis of DIOFP can be approached through several distinct chemical routes. The most prevalent commercial methods involve the use of phosphoryl chloride, while transesterification reactions offer an alternative pathway, often proceeding via a phosphite (B83602) intermediate.
Direct synthesis methods aim to construct the Diisooctyl Phenyl Phosphate (B84403) molecule in a single or streamlined reaction sequence. One such approach involves the dehydrochlorination reaction between isooctanol, phosphorus trichloride, and phenol (B47542). This method, while direct, can be complex and may require careful control to achieve high purity of the target phosphate ester.
Transesterification is a widely utilized method for producing various phosphate and phosphite esters. For Diisooctyl Phenyl Phosphate, a common pathway involves the reaction of triphenyl phosphite with isooctanol. chemyr.comchemdad.comatamanchemicals.com In this process, the isooctyl alcohol displaces the phenol groups on the triphenyl phosphite. Typically, this reaction produces Diisooctyl Phenyl Phosphite, a related compound that can subsequently be oxidized to form the final this compound. chemdad.comatamanchemicals.com
The reaction is an equilibrium process, and to drive it towards the desired product, the liberated phenol is often removed from the reaction mixture by distillation under reduced pressure. google.com A patent for a similar process describes heating the mixture to approximately 120°C and then applying a vacuum to strip away the phenol byproduct. google.com This method allows for the production of a product with high purity. google.com
The most common commercial route for manufacturing alkyl aryl phosphate esters is the reaction of the corresponding alcohols and phenols with phosphoryl chloride (POCl₃). epa.gov This method can be adapted to produce this compound by reacting phosphoryl chloride with appropriate amounts of phenol and isooctanol. epa.gov
The process can be carried out in multiple ways:
One-Pot Synthesis: All reactants (phosphoryl chloride, phenol, and isooctanol) are combined in a single reactor. However, controlling the selectivity can be challenging, potentially leading to a mixture of products. thieme-connect.comresearchgate.net
Two-Step Process: A more controlled approach involves first reacting phosphoryl chloride with phenol to produce phenyl chlorophosphate intermediates (such as dichloromonophenyl phosphate and monochlorodiphenyl phosphate). googleapis.com In the second step, these intermediates are reacted with isooctanol to form the final mixed phosphate ester product. googleapis.com This method offers better control over the final product distribution. googleapis.com
A significant byproduct of this route is hydrogen chloride (HCl), which must be removed from the reaction vessel to drive the reaction to completion and prevent unwanted side reactions. epa.govgoogleapis.com
Table 1: Summary of Primary Synthesis Pathways for this compound and its Precursors
| Methodology | Primary Reactants | Key Intermediate(s) | Final Product | Reference(s) |
| Transesterification | Triphenyl phosphite, Isooctanol | Diisooctyl Phenyl Phosphite | This compound (via oxidation) | chemyr.com, chemdad.com, atamanchemicals.com, google.com |
| Phosphoryl Chloride Route | Phosphoryl chloride, Phenol, Isooctanol | Phenyl Chlorophosphates | This compound | epa.gov, googleapis.com |
Catalysis and Reaction Optimization
Optimizing the synthesis of this compound requires careful selection of catalysts and precise control over reaction conditions like temperature and pressure. These factors significantly impact reaction speed, efficiency, and the purity of the final product.
Both acidic and basic catalysts play crucial roles depending on the chosen synthetic pathway.
Basic Catalysts: In the transesterification of triphenyl phosphite with isooctanol, alkaline catalysts are employed. google.com Small, catalytic amounts of alkali metal hydroxides or alcoholates, such as sodium hydroxide (B78521) or sodium methoxide, are effective. chemdad.comatamanchemicals.comgoogle.com In the phosphoryl chloride route, a base like pyridine (B92270) may be used to neutralize the HCl byproduct, thereby facilitating the reaction's completion. thieme-connect.com Other research has identified potassium phosphate (K₃PO₄) as an effective basic catalyst for transesterification reactions. researchgate.net
Acidic Catalysts: Lewis acid catalysts, such as magnesium chloride, are utilized in the synthesis route starting from phosphoryl chloride and its chlorinated intermediates. googleapis.com These catalysts facilitate the substitution of chloride atoms by the alcohol and phenol groups. googleapis.com General acidic catalysts can also accelerate transesterification reactions.
The kinetics and selectivity of the synthesis are highly sensitive to temperature and pressure.
Temperature: Controlled heating is essential. For transesterification, temperatures around 120°C are typical. google.com In the phosphoryl chloride process, the reaction temperature can range from 40°C to 200°C. googleapis.com Maintaining the correct temperature profile is critical to prevent side reactions and ensure consistent product quality.
Pressure: Pressure control is primarily used to remove volatile byproducts, which shifts the reaction equilibrium towards the product side. In both the transesterification and phosphoryl chloride routes, applying a vacuum or reduced pressure (e.g., 0 to 1 bar) is a key step for removing phenol or hydrogen chloride, respectively. google.comgoogleapis.com This not only drives the reaction to completion but also aids in purifying the crude product. google.comgoogleapis.com
Table 2: Catalysts and Conditions for this compound Synthesis
| Synthetic Route | Catalyst Type | Specific Example(s) | Typical Temperature | Typical Pressure | Reference(s) |
| Transesterification | Basic | Sodium Hydroxide, Sodium Methoxide | ~120°C | Reduced (for phenol removal) | chemdad.com, atamanchemicals.com, google.com |
| Phosphoryl Chloride | Lewis Acid | Magnesium Chloride | 40 - 200°C | Reduced (for HCl removal) | googleapis.com |
Industrial Scale Production and Process Engineering Considerations
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on process engineering to ensure safety, consistency, and cost-effectiveness. Key considerations include the selection of appropriate reactor systems and the implementation of strategies for optimizing purity and minimizing waste.
The use of continuous flow reactors is increasingly favored in the chemical industry for the synthesis of organophosphates like this compound due to significant advantages over traditional batch processing. acs.orgrsc.org These advantages include enhanced heat and mass transfer, improved safety profiles, and greater consistency in product quality. mdpi.commdpi.com
Continuous Stirred Tank Reactors (CSTRs) are a prominent type of continuous flow reactor used for phosphorylation reactions. acs.orgrsc.org In a CSTR, reactants are continuously fed into a well-mixed vessel, and the product mixture is continuously removed. This setup allows for excellent temperature control and the ability to handle slurries, which is particularly important in reactions that produce solid byproducts. rsc.orgchemicalindustryjournal.co.uk For instance, in related phosphorylation processes, the formation of insoluble salts like triethylamine (B128534) hydrochloride can lead to clogging in other types of continuous reactors. acs.orgchemicalindustryjournal.co.uk To address this, Agitated Cell Reactors (ACRs), a type of CSTR, are employed. The mechanical agitation in ACRs effectively keeps solids in suspension, preventing blockages and ensuring smooth operation. acs.orgchemicalindustryjournal.co.uk
The design of a continuous flow system for this compound production involves a cascade of CSTRs to achieve a residence time distribution that approaches that of a plug flow reactor (PFR), which is ideal for maximizing reaction conversion. rsc.org The system typically includes precision syringe pumps for accurate dosing of reactants, mixing tees to ensure homogeneity, and back-pressure regulators to control the reaction pressure. mdpi.com
Table 1: Illustrative Design Parameters for a CSTR System in Aryl Phosphate Synthesis
| Parameter | Value/Range | Rationale |
|---|---|---|
| Reactor Type | Agitated Cell Reactor (ACR) Cascade | Efficiently handles solid byproducts and provides good mixing. acs.orgchemicalindustryjournal.co.uk |
| Reactor Volume | 5-20 mL (per cell) | Allows for sufficient residence time while maintaining a high surface-area-to-volume ratio for heat transfer. mdpi.com |
| Number of CSTRs in Cascade | 3-5 | Approximates plug flow behavior, leading to higher conversion rates. rsc.org |
| Agitation Speed | 500-1000 rpm | Ensures homogeneity and prevents settling of solid byproducts. mdpi.com |
| Residence Time | 4-120 minutes | Optimized to maximize product yield while minimizing byproduct formation. acs.orgmdpi.com |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction while controlling the rate of side reactions. acs.org888chem.com |
| Pressure | 1-10 bar | Maintained using a back-pressure regulator to control volatile reactants and byproducts. mdpi.com |
This table presents typical parameters for continuous flow synthesis of aryl phosphates, which are applicable to the production of this compound.
Achieving high purity is a critical aspect of this compound manufacturing. The primary impurities that need to be controlled are unreacted starting materials, such as phenol and isooctanol, and acidic byproducts formed during the reaction. 888chem.comepa.gov
One of the main synthetic routes involves the transesterification of triphenyl phosphite with isooctanol. atamanchemicals.com In this process, phenol is liberated as a byproduct. To drive the reaction to completion and maximize the yield of the desired product, the phenol is typically removed by distillation under reduced pressure. google.com
Another significant source of impurities is the formation of acidic compounds. For instance, if phosphorus oxychloride is used as a reactant, hydrogen chloride (HCl) is generated as a byproduct. mdpi.comwikipedia.org This acidic byproduct can lead to corrosion of equipment and can also catalyze unwanted side reactions. In a continuous flow setup, the HCl gas can be managed by reaction with a base or by continuous removal. mdpi.com
The purification of the crude product often involves a multi-step process. An initial wash with a sodium carbonate solution is effective in neutralizing and removing acidic impurities. 888chem.com This is typically followed by one or more water washes to remove any remaining water-soluble impurities and salts. 888chem.com The organic phase, containing the this compound, is then separated from the aqueous phase. 888chem.com
Finally, the product is dried to remove residual water. This can be achieved by heating under vacuum. 888chem.com In some cases, a final distillation step is employed to further purify the product and remove any low-boiling impurities, ensuring the final product meets stringent purity specifications, such as a low acid value and minimal free phenol content. google.com
Table 2: Byproduct Minimization and Purification Strategies
| Strategy | Description | Key Parameters | Expected Outcome |
|---|---|---|---|
| Stoichiometric Control of Reactants | Precisely controlling the molar ratio of reactants (e.g., isooctanol to triphenyl phosphite). google.com | Molar ratio, feed rate | Minimizes unreacted starting materials in the final product. |
| Removal of Phenol Byproduct | Continuous removal of liberated phenol via vacuum distillation in the transesterification process. google.com | Temperature, pressure | Drives the equilibrium towards product formation, increasing yield. |
| Neutralization of Acidic Byproducts | Washing the crude product with an aqueous sodium carbonate solution. 888chem.com | Concentration of Na2CO3 solution, washing time | Removes acidic impurities like HCl and residual acidic catalysts. |
| Liquid-Liquid Extraction | Separation of the organic product phase from the aqueous wash solutions. 888chem.com | Phase separation time | Efficient removal of water-soluble impurities. |
| Final Distillation | Fractional distillation of the dried product under vacuum. google.com | Distillation temperature and pressure | Achieves high purity by removing residual volatile impurities. |
This table outlines common strategies employed to enhance the purity of aryl phosphates like this compound.
Functional Mechanisms and Applications in Material Science
Mechanism of Action as a Plasticizer
The fundamental mechanism of plasticization by DIOPP is based on the disruption of polymer-polymer interactions. In a rigid polymer like unplasticized PVC, the polymer chains are held together tightly by strong intermolecular forces, such as van der Waals forces and dipole-dipole interactions between the chlorine and hydrogen atoms on adjacent chains. This dense network severely restricts the movement of the polymer chains, resulting in a hard and brittle material.
When DIOPP is introduced into the polymer matrix, its molecules, which are smaller than the polymer chains, position themselves between these chains. kinampark.com The bulky isooctyl groups and the phenyl group of the DIOPP molecule act as molecular spacers, pushing the polymer chains further apart. This separation effectively weakens the cohesive forces between the polymer chains. researchgate.net The process increases the "free volume" within the polymer structure, which is the internal space available for polymer segments to move. kinampark.com This increased segmental mobility allows the polymer chains to slide past one another more easily when a force is applied, transforming the material from rigid to flexible. researchgate.net
The introduction of Diisooctyl phenyl phosphate (B84403) into a polymer matrix leads to significant changes in its macroscopic properties. The most notable effect is a reduction in the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By lowering the Tg, DIOPP ensures the material remains flexible over a wider range of temperatures.
The enhanced chain mobility also improves the processability of the polymer. The lubricating action of the plasticizer molecules reduces the melt viscosity of the polymer compound, making it easier to process through methods like extrusion, calendering, and injection molding. krahn.eu Furthermore, the addition of DIOPP can improve the durability of the final product by preventing brittleness and cracking that can occur in unplasticized polymers, particularly at low temperatures. krahn.eu Alkyl aryl phosphates are known to provide good low-temperature performance. krahn.eu
Table 1: Representative Effects of Plasticization on Polymer Properties This table illustrates the typical changes in the physical and mechanical properties of a polymer like PVC when a phosphate ester plasticizer is added.
| Property | Unplasticized Polymer | Plasticized Polymer |
| Glass Transition Temp. (Tg) | High (e.g., 82°C) | Significantly Lower (e.g., < 40°C) |
| Tensile Strength | High | Lower |
| Elongation at Break | Low (< 5%) | High (> 200%) |
| Hardness (Shore) | High (e.g., Shore D 80) | Lower (e.g., Shore A 70-95) |
| Flexibility | Rigid, Brittle | Flexible, Pliable |
| Melt Viscosity | High | Lower |
Mechanism of Action as a Flame Retardant
In addition to its role as a plasticizer, Diisooctyl phenyl phosphate is an effective flame retardant that functions through multiple modes of action, primarily in the condensed (solid) phase and the vapor (gas) phase during combustion. nist.gov
During the initial stages of a fire, the heat causes the polymer and the additives within it to decompose and volatilize. When DIOPP thermally decomposes, it can release phosphorus-containing species into the gas phase. ruicoglobal.com These species break down further in the flame to generate highly reactive phosphorus-based radicals, such as PO• and PO₂•. kmtindustrial.com
The combustion of a polymer is a radical chain reaction that relies on the propagation by high-energy radicals, most notably hydrogen (H•) and hydroxyl (OH•) radicals. The phosphorus radicals released from DIOPP act as radical scavengers in the flame. kmtindustrial.com They effectively interrupt the combustion cycle by reacting with and neutralizing the H• and OH• radicals, forming less reactive species like HPO. ruicoglobal.com This "flame poisoning" or quenching effect reduces the heat generated by the flame, slows the combustion process, and can ultimately extinguish the fire. kmtindustrial.comnih.gov
Perhaps the most significant flame-retardant action of aryl phosphates like DIOPP occurs in the condensed phase. nih.gov When exposed to the high temperatures of a fire, the phosphate ester decomposes to form phosphoric acid and ultimately polyphosphoric acid. mdpi.com
This acidic layer has two primary functions:
Catalyzes Dehydration and Charring: The polyphosphoric acid acts as a powerful dehydrating agent on the polymer surface. It accelerates the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, carbonaceous char layer. mdpi.comresearchgate.net
Forms a Protective Barrier: The resulting char layer, often glassy and cohesive due to the presence of polyphosphoric acid, acts as a physical barrier. mdpi.com This barrier insulates the underlying polymer from the heat of the flame, reduces the rate of thermal decomposition, and limits the release of flammable volatile gases (the fuel for the fire) into the gas phase. nih.gov It also impedes the flow of oxygen to the polymer surface, further starving the combustion process. mdpi.com
Application-Specific Performance Enhancements in Polymer Systems
The dual-functionality of this compound makes it a valuable additive in a variety of polymer systems where both flexibility and fire safety are required. Its primary application is in flexible PVC products. epa.gov
In PVC applications such as electrical wire and cable insulation, flooring, and wall coverings, DIOPP imparts necessary flexibility for installation and use while simultaneously helping the product meet stringent fire safety standards. The presence of the phosphate ester increases the Limiting Oxygen Index (LOI) — the minimum concentration of oxygen required to support combustion — and can help the material achieve favorable ratings in tests like UL-94.
The performance enhancements are quantifiable. For example, incorporating a phosphorus-based flame-retardant plasticizer into a PVC blend can significantly reduce the rate of heat release and total heat released during a fire, which are critical factors for life safety. researchgate.net
Table 2: Representative Flame Retardant Performance in a Plasticized PVC System This table provides illustrative data on how the addition of a phosphorus-containing flame retardant plasticizer can enhance the fire safety properties of a PVC compound compared to a standard non-flame retardant plasticizer.
| Fire Performance Metric | PVC with Standard Plasticizer | PVC with Phosphate Ester Plasticizer |
| Limiting Oxygen Index (LOI) | ~24% | > 30% |
| UL-94 Vertical Burn Test | Fails / V-2 | V-0 |
| Peak Heat Release Rate (pHRR) | High | Significantly Reduced |
| Total Heat Release (THR) | High (e.g., ~39 MJ/m²) | Lower (e.g., ~22 MJ/m²) |
| Char Residue | Low | Increased |
Data adapted from findings on similar phosphorus-based flame retardant plasticizers in PVC. researchgate.net
Beyond PVC, alkyl aryl phosphates are also used in engineering thermoplastics and thermoset resins to improve their fire resistance without compromising mechanical properties.
Polyvinyl Chloride (PVC) Formulations
In PVC formulations, this compound primarily functions as a plasticizer and a flame retardant. As a plasticizer, DIOPP is incorporated into the PVC matrix to increase its flexibility, workability, and distensibility. researchgate.net The mechanism of plasticization involves the insertion of DIOPP molecules between the rigid PVC polymer chains. This spacing reduces the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between the polymer chains, thereby lowering the glass transition temperature (Tg) of the material. researchgate.netwindows.net The bulky isooctyl groups of DIOPP contribute to its efficiency in separating the PVC chains, which enhances the mobility of the polymer segments and results in a more flexible end product. This increased free volume allows the polymer chains to move more freely, transforming the otherwise rigid PVC into a pliable material suitable for a variety of applications. researchgate.net
The performance of DIOPP as a plasticizer can be compared to other standard plasticizers in terms of its effect on the mechanical properties of PVC. While specific data for DIOPP is not extensively published in comparative studies, the general effects of aryl phosphate plasticizers on PVC are well-documented. An illustrative comparison of mechanical properties of a typical flexible PVC formulation with and without an aryl phosphate plasticizer is presented in Table 1.
Table 1: Illustrative Mechanical Properties of Flexible PVC Formulations
| Property | Unplasticized PVC (uPVC) | PVC with General Purpose Plasticizer (e.g., DOP) | PVC with Aryl Phosphate Plasticizer (e.g., DIOPP) |
|---|---|---|---|
| Tensile Strength (MPa) | 40 - 50 | 15 - 25 | 20 - 30 |
| Elongation at Break (%) | 20 - 40 | 250 - 400 | 200 - 350 |
| Hardness (Shore A) | >100 (Shore D) | 70 - 95 | 80 - 100 |
| Low-Temperature Flexibility (°C) | Poor | -20 to -30 | -10 to -20 |
Beyond its role as a plasticizer, DIOPP also contributes to the flame retardancy of PVC formulations. Phosphate esters are known to act as flame retardants through mechanisms that function in both the condensed (solid) and gas phases during combustion. mdpi.com In the condensed phase, upon heating, the phosphate ester can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. mdpi.com This char layer serves as a physical barrier that limits the evolution of flammable volatile compounds and restricts the transfer of heat and oxygen to the underlying polymer, thus inhibiting further combustion. mdpi.com In the gas phase, phosphorus-containing radicals, such as PO•, can be released. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process in the flame, thereby quenching the fire. mdpi.com
Other Synthetic Resin and Polymer Composites
The utility of this compound extends beyond PVC to other synthetic resins and polymer composites where its plasticizing and flame-retardant properties are beneficial.
Nitrile Butadiene Rubber (NBR): In nitrile rubber compositions, plasticizers are used to improve processability and enhance low-temperature flexibility. Phosphate esters, including alkyl aryl phosphates, are known to be used in NBR for applications requiring a combination of flexibility and flame retardancy. epa.gov The presence of DIOPP can reduce the hardness and increase the elongation of the rubber, making it suitable for applications such as gaskets, seals, and hoses where both chemical resistance and some degree of fire safety are required.
Thermoplastic Polyurethane (TPU): Thermoplastic polyurethanes are a class of elastomers known for their high tensile strength, elasticity, and resistance to abrasion, oil, and grease. researchgate.net However, their flammability can be a concern in certain applications. Phosphate-based plasticizers are sometimes used in TPU formulations to improve their flame retardancy. consensus.appfrontiersin.org While they can be effective flame retardants, some studies suggest that certain phosphate-based plasticizers may have reduced efficacy in enhancing the performance of TPUs compared to other types of plasticizers like benzoates. consensus.app The addition of DIOPP would be expected to increase the flexibility of the TPU, but the specific impact on mechanical properties would depend on the formulation and the type of TPU (polyester or polyether-based). researchgate.net
Epoxy Resins: In epoxy resin systems, phosphate esters can be incorporated to enhance flame retardancy. njtech.edu.cncnrs.frcnrs.fr The mechanism is similar to that in PVC, involving the promotion of char formation and gas-phase radical scavenging. cnrs.fr The addition of such flame retardants can be crucial for applications in electronics, construction, and aerospace where fire safety standards are stringent. The incorporation of phosphate esters can sometimes affect the thermal and mechanical properties of the cured epoxy, and formulation optimization is necessary to achieve the desired balance of properties. cnrs.frcnrs.fr
The general effect of DIOPP on the properties of these polymers is summarized in Table 2, based on the known performance of aryl phosphate additives.
Table 2: General Effects of this compound in Various Polymers
| Polymer | Primary Function(s) | Expected Effects on Properties |
|---|
| Nitrile Butadiene Rubber (NBR) | Plasticizer, Flame Retardant | - Improved processability
Synergistic Effects with Co-additives in Polymer Stabilization Systems
The performance of this compound as a flame retardant can be significantly enhanced when used in combination with other additives, a phenomenon known as synergism. cnrs.frmdpi.com Synergism occurs when the combined effect of two or more additives is greater than the sum of their individual effects.
In non-halogenated polymer systems, aryl phosphates can exhibit synergistic effects with nitrogen-containing compounds, such as melamine (B1676169) and its derivatives. mdpi.com These phosphorus-nitrogen (P-N) systems can be highly effective. The nitrogen-based compound often contributes to char formation and the release of non-flammable gases (like nitrogen and ammonia) that dilute the flammable volatiles and oxygen in the gas phase. The phosphorus component works as previously described, creating a more robust and insulating char layer and providing gas-phase radical scavenging. This combined action in both the condensed and gas phases leads to superior flame retardancy.
The synergistic effects can be quantified by comparing the performance of the individual additives to their combination in a polymer formulation, as illustrated in the hypothetical data in Table 3 for a generic polymer composite.
Table 3: Illustrative Synergistic Effect of DIOPP with a Co-additive
| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
|---|---|---|
| Polymer + 15% DIOPP | 26 | V-2 |
| Polymer + 5% Co-additive (e.g., Antimony Trioxide) | 24 | V-2 |
| Polymer + 15% DIOPP + 5% Co-additive | 32 | V-0 |
This table demonstrates that the combination of DIOPP with a synergistic co-additive can result in a significant improvement in flame retardancy, achieving a higher LOI and a better UL-94 rating than what would be expected from the individual components.
Environmental Occurrence and Distribution of Diisooctyl Phenyl Phosphate
Detection in Environmental Compartments
Scientific research on the environmental presence of Diisooctyl phenyl phosphate (B84403) specifically is limited. Much of the available data pertains to the broader class of organophosphate esters (OPEs) or structurally similar compounds. Therefore, the following subsections summarize the available findings, noting where data for closely related compounds are used as a proxy.
Aquatic Environments (Surface Water, Groundwater, and Sediment)
Direct measurements of Diisooctyl phenyl phosphate in aquatic environments are not widely available in peer-reviewed literature. However, studies on other aryl phosphate esters suggest that these compounds can be present in aquatic systems. For instance, Diphenyl phosphate (DPP), a degradation product of many aryl phosphates, is considered an emerging contaminant in soil and groundwater systems. Research has indicated that the transport of DPP in groundwater could be rapid due to its low degree of sorption on surficial materials nih.govresearchgate.net.
While specific concentrations for DIOPP are not documented, the presence of other organophosphate esters in surface water, groundwater, and sediment highlights the potential for DIOPP to also be present in these environments. The fate and transport of these compounds in aquatic systems are influenced by factors such as water solubility, sorption to sediment, and degradation rates industrialchemicals.gov.au.
Terrestrial Environments (Soil)
Data on the concentration of this compound in soil are scarce. However, the application of sewage sludge (biosolids) to land is a potential pathway for the introduction of OPEs into terrestrial environments industrialchemicals.gov.au. OPEs are expected to partition to sediments and soil when released into the environment industrialchemicals.gov.au. The persistence of these compounds in soil is variable, with some studies showing degradation over time. For example, a study on Triphenyl phosphate (TPHP) in loamy sand soil showed primary half-lives of 37 days under aerobic conditions and 21 days under anaerobic conditions industrialchemicals.gov.au. The mobility of these compounds in soil is dependent on their chemical properties, with some, like DPHP, expected to have medium mobility industrialchemicals.gov.au.
Atmospheric Presence (Air, Atmospheric Particulate Matter)
Indoor Environments (House Dust, Indoor Air)
The indoor environment is a significant reservoir for many organophosphate esters due to their use in a wide array of consumer products. While specific data for this compound is limited, a study on house dust in north China discovered 11 novel aryl OPEs, including diisodecylphenyl phosphate (DIDPP), a compound structurally similar to DIOPP. In this study, DIDPP was detected in 84-100% of the 45 samples analyzed, with a median concentration of 50.3 ng/g nih.gov. The concentration of DIDPP in a standard house dust reference material (SRM2585) was found to be 4375 ± 660 ng/g, which was four times higher than that of the well-known TPHP nih.gov.
Another study investigating OPEs in Canadian house dust also found isodecyl diphenyl phosphate (IDDPP) to be a predominant analyte, detected in 100% of samples with a median concentration of 1225 ng/g researchgate.net. These findings suggest that mixed alkyl-aryl phosphates, including those structurally similar to DIOPP, are prevalent in indoor dust.
Studies on indoor air have also detected various OPEs. For instance, a study in newly built low-energy preschools detected six OPEs in indoor air, predominantly chlorinated ones. The same study found nine different OPEs on window surfaces nih.gov.
The table below summarizes the concentrations of selected aryl organophosphate esters found in indoor dust from various studies.
| Compound | Location | Matrix | Median Concentration (ng/g) | Detection Frequency (%) | Reference |
|---|---|---|---|---|---|
| Diisodecylphenyl phosphate (DIDPP) | North China | House Dust | 50.3 | 84-100 | nih.gov |
| Isodecyl diphenyl phosphate (IDDPP) | Canada | House Dust | 1225 | 100 | researchgate.net |
| Triphenyl phosphate (TPHP) | Spain & Netherlands | Indoor Dust | Range: 169-142,459 | 100 | |
| Diphenyl phosphate (DPHP) | Spain & Netherlands | Indoor Dust | Range: 106-79,661 | 100 |
Sources of Environmental Release
Emissions from Consumer and Industrial Polymer Products
The primary source of this compound and other OPEs in the environment is their release from consumer and industrial products where they are used as additives. DIOPP is utilized as a chelating agent and stabilizer in Polyvinyl chloride (PVC) and other synthetic resin products. It is found in products such as PVC pellets, transparent hard films and sheets, pipes (B44673), and various types of films chemyr.comchangshengmaterial.com. In these applications, it helps to improve color stability, antioxidant properties, and light stability chemyr.comchangshengmaterial.com.
OPEs are not chemically bound to the polymer matrix and can therefore leach, migrate, abrade, or off-gas from these products over time. This leads to their presence in indoor air and dust, and subsequently into the wider environment through various pathways such as ventilation, wastewater from cleaning activities, and disposal of products in landfills industrialchemicals.gov.au.
Industrial uses of similar aryl phosphate esters include their application as flame retardants and plasticizers in a range of materials, as well as in hydraulic fluids and lubricants nih.govepa.gov. Leaching from plastics, such as PVC pipes or building cladding, can be a direct source of these compounds to the immediate environment industrialchemicals.gov.au.
Industrial Discharges and Wastewater Effluents
This compound (DIOFP) is an organophosphate flame retardant and plasticizer used in various industrial applications. Its presence in industrial discharges and wastewater effluents is a significant pathway for its entry into the aquatic environment. While specific data on DIOFP is limited, the behavior of related organophosphate compounds can provide insights into its likely occurrence.
Industrial processes that utilize DIOFP may release it into their wastewater streams. These streams, if not adequately treated, can carry the compound into municipal wastewater treatment plants (WWTPs). Conventional WWTPs are primarily designed to remove nutrients and organic matter and may have limited efficacy in completely eliminating persistent organic pollutants like organophosphate esters.
Studies on other organophosphate flame retardants have shown their presence in both the influent and effluent of WWTPs. For instance, dissolved organic phosphorus, a category that can include compounds like DIOFP, is known to be recalcitrant in municipal wastewater treatment, with 26–81% of it remaining in the effluent. mdpi.com The effectiveness of removal can vary depending on the specific compound and the treatment processes employed. Advanced treatment methods may be necessary to achieve higher removal rates. mdpi.com
Once discharged into receiving water bodies, DIOFP can partition between the water column and sediment, similar to other organophosphate esters. industrialchemicals.gov.au Its fate and transport in the environment are influenced by factors such as water solubility, partitioning behavior, and degradation rates.
Table 1: Potential Industrial Sources and Environmental Fate of this compound
| Industrial Source | Effluent Characteristics | Environmental Compartment | Potential Impact |
| Plastics Manufacturing | Wastewater containing plasticizers and flame retardants | Water, Sediment | Contamination of aquatic ecosystems |
| Textile Industry | Effluent with various chemical additives | Water, Sediment | Contribution to phosphorus loading and potential for eutrophication |
| Electronics Manufacturing | Discharge from processing of electronic components | Water, Sediment, Soil | Release into multiple environmental matrices |
Contributions from Waste Incineration and Open Burning Processes
Waste incineration and open burning of materials containing DIOFP are potential sources of its release into the atmosphere. As an additive flame retardant, DIOFP is not chemically bound to the polymer matrix of products and can be released during thermal decomposition.
The combustion of electronic waste (e-waste) is a significant concern for the emission of organophosphate flame retardants. nih.gov Studies on the thermal treatment and open burning of e-waste have shown that various organophosphate flame retardants are emitted, with emission factors varying depending on the type of waste and the combustion conditions. nih.gov While these studies did not specifically measure DIOFP, they demonstrate the potential for this class of compounds to be released through such processes.
During incineration, incomplete combustion can lead to the formation and release of various organic pollutants. Open burning, which occurs at lower temperatures and with less control than industrial incineration, is particularly prone to generating and releasing harmful substances. pops.int The particle-bound fraction of emissions is a key transport mechanism, with finer particles having the potential for long-range atmospheric transport. nih.gov
The output-to-input mass ratios of organophosphate flame retardants during thermal treatment and open burning of e-waste can be significant, indicating that these processes are net sources of these compounds to the environment. nih.gov
Global and Regional Distribution Patterns
The global and regional distribution of DIOFP is not as extensively studied as some other organophosphate flame retardants. However, its use in a variety of consumer and industrial products suggests a potential for widespread environmental presence. The distribution patterns are likely influenced by production and consumption locations, waste management practices, and environmental transport pathways.
Organophosphate flame retardants, as a class, are considered ubiquitous environmental contaminants. They have been detected in various environmental matrices, including indoor dust, which can act as a reservoir and a source of exposure. nih.gov The presence of related compounds like isodecyl diphenyl phosphate in environmental risk assessments indicates regulatory interest in this group of chemicals. service.gov.uk
Regional distribution can be influenced by specific industrial activities and population densities. Areas with significant manufacturing or processing industries that use DIOFP may exhibit higher local concentrations. Similarly, urban areas with high concentrations of consumer products containing these additives can contribute to their release into the local environment.
Temporal Trends in Environmental Concentrations
Data on the temporal trends of DIOFP in the environment are scarce. However, trends for other organophosphate flame retardants can offer a potential trajectory. The use of organophosphate flame retardants, in general, has increased following the phase-out of certain brominated flame retardants. nih.gov This increased usage may lead to rising environmental concentrations over time.
For example, studies on the metabolites of other organophosphate flame retardants in human samples have shown significant increases in concentration over the past decade, suggesting a corresponding rise in environmental exposure. nih.gov While this is an indirect measure of environmental concentrations, it points to a growing environmental burden of these compounds.
Long-term monitoring programs are essential to establish clear temporal trends for specific compounds like DIOFP. Such programs would need to analyze a variety of environmental media, including air, water, sediment, and biota, over extended periods. In the absence of direct data for DIOFP, the trends observed for other organophosphate flame retardants suggest that environmental concentrations may be increasing or have the potential to increase in the future.
Biogeochemical Transformation and Degradation Pathways of Diisooctyl Phenyl Phosphate
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Diisooctyl phenyl phosphate (B84403), these processes would primarily include hydrolysis, photolysis, and thermal degradation.
Hydrolysis Processes and Associated Kinetics
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of Diisooctyl phenyl phosphate, the ester linkages are susceptible to hydrolysis, which would lead to the cleavage of the isooctyl and/or phenyl groups from the phosphate core. This process can be influenced by pH and temperature. It is expected that under acidic or basic conditions, this compound can undergo hydrolysis, impacting its stability.
The hydrolysis of this compound would likely proceed in a stepwise manner, first yielding diisooctyl phosphate and phenol (B47542), or isooctyl phenyl phosphate and isooctanol. Further hydrolysis of the intermediate diesters would eventually lead to the formation of phosphoric acid, phenol, and isooctanol.
Hypothetical Hydrolysis Kinetics of this compound at 25°C
| pH | Half-life (t½) in days | First-Order Rate Constant (k) in s⁻¹ |
|---|---|---|
| 4 | 365 | 2.20 x 10⁻⁸ |
| 7 | 180 | 4.46 x 10⁻⁸ |
| 9 | 90 | 8.92 x 10⁻⁸ |
This table is for illustrative purposes only, as specific experimental data for this compound is not available.
Photolytic Degradation in Aquatic and Atmospheric Phases
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the aquatic environment, direct photolysis of this compound may occur if the molecule absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm). The aromatic phenyl group suggests potential for light absorption. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is also a possible degradation pathway in both aquatic and atmospheric phases.
No specific studies on the photolytic degradation of this compound were found. Generally, for related organophosphate esters, reaction with hydroxyl radicals is a significant atmospheric degradation process.
Thermal Degradation Profiles and Pyrolysis Product Identification
Thermal degradation occurs when a compound breaks down at elevated temperatures. As an organophosphate ester, this compound is expected to decompose upon heating. The degradation of organophosphorus flame retardants typically involves the elimination of a phosphorus acid. mdpi.com For an alkyl aryl phosphate like this compound, this could involve the formation of phosphoric acid derivatives and the corresponding alkenes (isooctene) and phenol. mdpi.com
Detailed thermal degradation profiles and specific pyrolysis products for this compound are not documented in the available literature. A representative table of potential pyrolysis products is provided below based on the general degradation pathways of similar compounds.
Potential Pyrolysis Products of this compound
| Product Name | Chemical Formula |
|---|---|
| Isooctene | C₈H₁₆ |
| Phenol | C₆H₅OH |
| Diisooctyl phosphate | C₁₆H₃₅O₄P |
| Isooctyl phenyl phosphate | C₁₄H₂₃O₄P |
| Phosphoric Acid | H₃PO₄ |
This table presents potential products based on general chemical principles, not on specific experimental data for this compound.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms.
Microbial Degradation Pathways
Microorganisms play a crucial role in the environmental fate of many organic compounds. A patent for an electrical discharge machining fluid containing this compound states that the fluid exhibits at least 60% biodegradation in 28 days as measured by the ASTM-5864 standard. google.com This indicates that this compound is susceptible to microbial degradation.
The biodegradation of organophosphate esters is often initiated by the enzymatic cleavage of the ester bonds. Bacteria possess a wide range of enzymes, such as esterases and phosphoesterases, that can catalyze this hydrolysis. The breakdown of this compound would likely involve the cleavage of the P-O-C linkages.
The initial step in the bacterial metabolism of this compound is expected to be the hydrolysis of one of the ester bonds, catalyzed by a phosphoesterase or a similar hydrolase. This would result in the formation of either diisooctyl phosphate and phenol, or isooctyl phenyl phosphate and isooctanol. These intermediates can then be further metabolized by the microbial community. The resulting phenol and isooctanol can serve as carbon and energy sources for various bacteria, eventually being mineralized to carbon dioxide and water. The phosphate moiety would be utilized as a nutrient.
While the specific bacterial strains and enzymes capable of degrading this compound have not been identified in the literature, the general pathways of organophosphate ester biodegradation are well-established.
Fungal Biotransformation Mechanisms
The primary fungal biotransformation mechanisms for OPEs involve oxidation and hydrolysis, often catalyzed by intracellular enzymes like the cytochrome P450 monooxygenase system. These enzymes can introduce hydroxyl groups onto the aromatic rings and alkyl chains of the molecule, initiating the breakdown process. Another key mechanism is the cleavage of the phosphate ester bonds, a process known as hydrolysis, which can be facilitated by phosphatase enzymes.
In studies of other aryl OPEs, such as tert-butylphenyl diphenyl phosphate (BPDP), fungi like Cunninghamella elegans have demonstrated a preference for oxidizing the alkyl side chains and aromatic rings to form hydroxylated derivatives. This suggests that for DIOPP, fungal metabolism would likely initiate via hydroxylation of the isooctyl chains and the phenyl group. Phosphatase-mediated cleavage of the ester bonds in BPDP was found to be a minor pathway, indicating that oxidation is the predominant initial step in its fungal biotransformation.
Sorption to fungal biomass is another mechanism that contributes to the removal of OPEs from the environment, although this does not involve chemical transformation of the compound.
Identification and Characterization of Intermediate Metabolites and Transformation Products
The identification of intermediate metabolites is crucial for understanding the complete degradation pathway of a compound. In the absence of specific studies on this compound, potential intermediate metabolites can be inferred from research on analogous organophosphate esters.
Based on the established fungal biotransformation mechanisms for OPEs, the degradation of DIOPP is expected to produce a series of hydroxylated and hydrolyzed products. The initial enzymatic attack by cytochrome P450 monooxygenases would likely lead to the formation of various hydroxylated DIOPP isomers. These reactions could introduce hydroxyl groups at different positions on the phenyl ring and along the isooctyl chains.
Following hydroxylation, or occurring concurrently, is the hydrolysis of the ester bonds. The cleavage of one isooctyl ester bond would result in the formation of isooctyl phenyl phosphate and isooctanol. Further hydrolysis would lead to the formation of phenyl phosphate and subsequently to phenol and phosphoric acid.
A study on the microbial degradation of similar compounds, isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), identified a range of transformation products resulting from hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. This suggests that the biotransformation of DIOPP could also yield a complex mixture of metabolites.
The following table summarizes the potential intermediate metabolites of DIOPP based on analogous compounds:
| Potential Metabolite | Formation Pathway |
| Hydroxylated this compound | Oxidation of the phenyl ring or isooctyl chains |
| Carboxylated this compound | Further oxidation of hydroxylated alkyl chains |
| Isooctyl phenyl phosphate | Hydrolysis of one isooctyl ester bond |
| Diisooctyl phosphate | Hydrolysis of the phenyl ester bond |
| Phenyl phosphate | Hydrolysis of both isooctyl ester bonds |
| Phenol | Hydrolysis of the phenyl ester bond |
| Phosphoric acid | Complete hydrolysis of all ester bonds |
| Isooctanol | Hydrolysis of an isooctyl ester bond |
Environmental Transformation Products and Their Formation Pathways
Oxidation Products (e.g., from corresponding phosphites)
This compound is the oxidized form of its corresponding phosphite (B83602), diisooctyl phenyl phosphite. Organophosphites are known to be susceptible to oxidation, a reaction that can occur abiotically in the environment, particularly in the presence of oxidizing agents. Therefore, diisooctyl phenyl phosphite can be considered a precursor to this compound in the environment. The oxidation of the phosphorus center from a +3 to a +5 state is a key transformation pathway.
Beyond this initial formation, further oxidative degradation of this compound can occur. As discussed in the context of fungal biotransformation, environmental oxidation processes, potentially mediated by microbes or photochemical reactions, can lead to the hydroxylation of the aromatic ring and the alkyl chains. This would result in the formation of various hydroxylated and subsequently carboxylated derivatives.
Hydrolysis Products (e.g., Phenol, Phosphoric Acid Derivatives)
Hydrolysis is a significant abiotic degradation pathway for organophosphate esters in the environment, particularly in aqueous systems. The rate of hydrolysis is influenced by factors such as pH and temperature. The ester bonds in this compound are susceptible to cleavage by water molecules.
The hydrolysis of DIOPP is expected to proceed in a stepwise manner. The initial hydrolysis step would likely involve the cleavage of one of the ester linkages, leading to the formation of a diester and an alcohol or a phenol. Given the structure of DIOPP, this could result in:
Diisooctyl phosphate and phenol
Isooctyl phenyl phosphate and isooctanol
Studies on other triaryl phosphates have shown that the hydrolysis of the first ester group is the rate-limiting step, and the resulting diaryl phosphate is significantly more resistant to further hydrolysis. This suggests that diisooctyl phosphate and isooctyl phenyl phosphate could be persistent intermediate hydrolysis products in the environment.
Complete hydrolysis of this compound would ultimately yield phenol , isooctanol , and phosphoric acid . The formation of these terminal products represents the complete breakdown of the original molecule.
Bioavailability and Environmental Mobility Studies
The bioavailability and environmental mobility of an organic compound determine its potential for uptake by organisms and its distribution in the environment. For organophosphate esters, these properties are largely influenced by their water solubility, hydrophobicity (often expressed as the octanol-water partition coefficient, Kow), and their tendency to sorb to soil and sediment.
While specific studies on the bioavailability and environmental mobility of this compound are scarce, general trends for non-halogenated OPEs can provide some indications. OPEs are generally considered to have relatively high water solubility and mobility compared to other classes of flame retardants like polybrominated diphenyl ethers (PBDEs).
The environmental mobility of OPEs is governed by their partitioning between water, soil, and air. Compounds with lower Kow values tend to be more mobile in water, while those with higher Kow values are more likely to sorb to organic matter in soil and sediment, reducing their mobility. The isooctyl chains in DIOPP suggest a moderate to high hydrophobicity, which would imply a tendency for sorption to soil and sediment, potentially limiting its mobility in aquatic systems but leading to its accumulation in solids.
Bioavailability, the fraction of a chemical in the environment that is available for uptake by organisms, is also linked to these physicochemical properties. While sorption to sediment can reduce the concentration of a compound in the water column and thus its direct bioavailability to pelagic organisms, benthic organisms can be exposed through sediment ingestion and direct contact. The bioaccumulation of OPEs in aquatic organisms has been shown to be influenced by their hydrophobicity.
The following table summarizes the key factors influencing the bioavailability and environmental mobility of OPEs, which can be extrapolated to this compound in the absence of specific data.
| Factor | Influence on Bioavailability and Mobility | Expected Trend for DIOPP |
| Water Solubility | Higher solubility generally leads to higher mobility in water. | Moderate |
| Octanol-Water Partition Coefficient (Kow) | Higher Kow indicates greater hydrophobicity and a higher tendency to sorb to organic matter, reducing mobility in water but increasing potential for bioaccumulation in fatty tissues. | Moderate to High |
| Soil/Sediment Sorption (Koc) | Stronger sorption reduces mobility and bioavailability in the water column but increases exposure for benthic organisms. | Moderate to High |
| Volatility (Vapor Pressure) | Higher volatility allows for long-range atmospheric transport. | Low to Moderate |
Advanced Analytical Methodologies for Diisooctyl Phenyl Phosphate
Sample Preparation and Extraction Techniques for Diverse Environmental and Material Matrices
The accurate analysis of Diisooctyl phenyl phosphate (B84403) (DIOPP) necessitates efficient extraction from complex environmental and material samples. The choice of technique depends on the matrix's properties, the analyte's concentration, and the subsequent analytical method.
For solid environmental matrices such as soil and sediment, Ultrasonic Assisted Extraction (UAE) is a widely applicable technique. This method uses the energy of ultrasonic waves to enhance the mass transfer of the analyte from the sample matrix into an extraction solvent. nih.govdphen1.com A typical procedure involves mixing the solid sample with a suitable solvent, followed by sonication. Isopropanol and water mixtures have proven effective for extracting a range of organic compounds from soils and sediments. dphen1.com
Liquid-Liquid Extraction (LLE) is a conventional and effective method for isolating DIOPP from aqueous samples like river or wastewater. This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its relative solubility. Dichloromethane is a common solvent used for the extraction of various organophosphates from water. nih.govnih.gov The process involves vigorous shaking of the water sample with the solvent, followed by separation of the organic layer containing the analyte.
For material matrices, such as plastics and polymers where DIOPP is often used as a plasticizer or flame retardant, a solvent extraction with polymer dissolution approach is employed. nih.gov This involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran, and then precipitating the polymer by adding a non-solvent like methanol. DIOPP remains in the liquid phase, which can then be concentrated and analyzed.
Solid-Phase Extraction (SPE) serves as a versatile technique for both extraction and cleanup from various liquid sample matrices. phenomenex.comsigmaaldrich.com For DIOPP, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would be appropriate. The general protocol involves conditioning the cartridge, loading the aqueous sample, washing away interferences with a weak solvent, and finally eluting the retained DIOPP with a small volume of a strong organic solvent like acetonitrile (B52724) or ethyl acetate (B1210297). sigmaaldrich.comnih.gov This technique is effective for concentrating the analyte and removing matrix components that could interfere with chromatographic analysis.
Below is a table summarizing applicable extraction techniques for DIOPP.
Data Table: Summary of Extraction Techniques for DIOPP Analysis
| Technique | Matrix Type | Typical Solvents | Key Advantages |
|---|---|---|---|
| Ultrasonic Assisted Extraction (UAE) | Soil, Sediment | Isopropanol/Water, Hexane (B92381)/Acetone | Rapid, Efficient for solid samples |
| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane | Simple, Effective for aqueous samples |
| Solvent Extraction with Polymer Dissolution | Plastics, Polymers | Tetrahydrofuran, Methanol | Effective for solid material matrices |
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are essential for the separation of DIOPP from other components in the extract before its detection and quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of semi-volatile compounds like DIOPP. The method involves injecting the sample extract into the GC, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the chromatographic column.
A low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5MS), is suitable for separating DIOPP. nih.govgoogle.comdphen1.com The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of compounds with a wide range of boiling points. The separated DIOPP then enters the mass spectrometer, which acts as the detector. Electron impact (EI) is a common ionization mode used for this purpose. google.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) data. For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized. nih.gov
The table below outlines typical GC-MS parameters applicable to the analysis of DIOPP.
Data Table: Representative GC-MS Parameters for DIOPP Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial 70°C, ramp at 25°C/min to 280°C, hold for 6 min google.comgoogle.com |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Ion Source Temperature | 230 °C |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that may not be sufficiently volatile or thermally stable. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase.
For a relatively non-polar compound like DIOPP, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable LC mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or a specialized phenyl column), and the mobile phase is a more polar solvent mixture.
A specific method for the analysis of DIOPP utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method employs simple conditions to achieve the separation of DIOPP, making it suitable for various applications, including preparative separations and pharmacokinetic studies. sielc.com The use of columns with phenyl-based stationary phases can also offer unique selectivity for aromatic compounds like DIOPP due to potential π-π interactions.
The composition of the mobile phase is a critical parameter in achieving good chromatographic separation in HPLC. For the RP-HPLC analysis of DIOPP on a Newcrom R1 column, a mobile phase consisting of acetonitrile (MeCN) and water is used. sielc.com The ratio of these solvents is optimized to control the retention time and resolution of the DIOPP peak.
To improve peak shape and reproducibility, an acid is often added to the mobile phase. For standard HPLC with UV detection, phosphoric acid can be used. sielc.com However, for LC-MS applications, volatile buffers are required to ensure compatibility with the mass spectrometer's ion source. In this context, phosphoric acid is replaced with formic acid. sielc.com The acid suppresses the ionization of any free silanol groups on the stationary phase, reducing peak tailing.
The table below details an established HPLC method for DIOPP.
Data Table: HPLC Method Parameters for Diisooctyl Phenyl Phosphate Separation
| Parameter | Condition | Reference |
|---|---|---|
| HPLC System | ||
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
| LC-MS Modification |
Thin Layer Chromatography (TLC) for Phosphate Ester Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis of phosphate esters like DIOPP, often for screening purposes or to monitor the progress of a chemical reaction. wisc.edu
The stationary phase is typically a polar adsorbent like silica (B1680970) gel coated on a glass or aluminum plate. kyoto-u.ac.jp Since DIOPP is a non-polar compound, it will move relatively fast up the plate with a non-polar solvent system. The choice of the mobile phase, or eluent, is critical for achieving separation. wisc.edu A common starting point for non-polar compounds on a silica gel plate is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or acetone. sigmaaldrich.com The ratio is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.2 and 0.6. sigmaaldrich.com The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. kyoto-u.ac.jp
After developing the plate, the separated spots must be visualized, as DIOPP is colorless. Non-destructive visualization can be achieved using a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator; compounds that absorb UV light will appear as dark spots. libretexts.org Destructive visualization methods involve spraying the plate with a chemical reagent that reacts with the analyte to produce a colored spot. For phosphate esters, specific spray reagents can be used, such as ammonium (B1175870) molybdate (B1676688) followed by a reducing agent (e.g., tin(II) chloride), which produces characteristic blue to blue-green spots. epfl.ch Iodine vapor is another common, semi-destructive method that can visualize many organic compounds, including DIOPP, as yellow-brown spots. libretexts.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Phosphoric acid |
| Isopropanol |
| Dichloromethane |
| Tetrahydrofuran |
| Methanol |
| Ethyl acetate |
| Hexane |
| Acetone |
| Ammonium molybdate |
| Tin(II) chloride |
| Iodine |
Ion Chromatography Applications
Ion chromatography (IC) is a powerful technique for the determination of ionic species, and it finds application in the analysis of this compound (DIOPP), primarily through the monitoring of its degradation products. The stability of organophosphate esters can be compromised under certain environmental or industrial conditions, leading to hydrolysis. This process breaks down the ester bonds, releasing phosphate and potentially other ionic species.
The primary application of IC in the context of DIOPP is the quantification of inorganic phosphate (PO₄³⁻) in various matrices. This serves as an indirect measure of DIOPP degradation. The separation is typically achieved using an anion-exchange column. nih.gov Modern IC systems often employ a hydroxide-selective column in conjunction with a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions. researchgate.net
Eluent systems commonly used for phosphate analysis include carbonate/bicarbonate or hydroxide (B78521) gradients. nih.govdiduco.com The use of electrolytically generated hydroxide eluents has improved reproducibility and allowed for gradient elution, which is crucial for separating multiple anions in a single run with reduced analysis time. nih.gov Suppressed conductivity detection is the standard for phosphate analysis, offering determination capabilities down to parts-per-billion (ppb) levels. researchgate.net
For instance, in a quality control setting for a lubricant formulation containing DIOPP, IC could be used to monitor the increase in free phosphate concentration over time, indicating the rate of hydrolytic degradation of the additive. Sample preparation might involve an aqueous extraction to transfer the ionic phosphate from the organic matrix into the aqueous phase for injection into the IC system.
Table 1: Example IC Method Parameters for Phosphate (Degradation Product) Analysis
| Parameter | Condition |
| Instrument | Reagent-Free Ion Chromatography (RFIC) System thermofisher.com |
| Column | High-capacity anion-exchange column (e.g., Dionex IonPac AS16) thermofisher.com |
| Eluent | Potassium Hydroxide (KOH) gradient generated electrolytically |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity thermofisher.com |
| Injection Volume | 25 µL |
| Typical Ret. Time | ~10-15 minutes for Phosphate |
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes and Degradation Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a valuable non-destructive technique for investigating the molecular structure of this compound and monitoring its degradation. nih.gov The FTIR spectrum of DIOPP provides a unique molecular fingerprint characterized by specific absorption bands corresponding to its functional groups.
Key characteristic absorption bands for DIOPP include:
P-O-C (Aryl) stretching vibrations, typically observed in the 1200-1100 cm⁻¹ region.
P-O-C (Alkyl) stretching vibrations, found around 1030 cm⁻¹.
P=O (phosphoryl) stretching, which is a strong band usually appearing in the 1300-1250 cm⁻¹ range.
Aromatic C-H and C=C bands from the phenyl group.
Aliphatic C-H stretching and bending bands from the isooctyl groups.
FTIR is particularly effective for monitoring the degradation of DIOPP. researchgate.net Hydrolytic degradation, for example, leads to the cleavage of the P-O-C ester linkages and the formation of P-O-H bonds in the resulting phosphoric acid or its partial esters. This chemical change can be tracked by observing:
A decrease in the intensity of the P-O-C ester bands.
The appearance of a broad absorption band in the 3400-2500 cm⁻¹ region, which is characteristic of the O-H stretching of hydroxyl groups (P-OH).
By comparing the FTIR spectra of a DIOPP sample over time or after exposure to stress conditions (e.g., heat, humidity), one can qualitatively and semi-quantitatively assess the extent of degradation. researchgate.net This makes FTIR a rapid and effective tool for stability studies and quality control. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR, ¹³C NMR, and ³¹P NMR are the most relevant techniques.
¹H NMR: The proton NMR spectrum of DIOPP provides detailed information about the hydrogen atoms in the molecule. It would show distinct signals for the aromatic protons of the phenyl group and complex multiplets for the aliphatic protons of the two isooctyl chains, allowing for confirmation of their presence and connectivity.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the aromatic carbons of the phenyl ring and the aliphatic carbons of the isooctyl groups.
³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing organophosphorus compounds. cuni.cz Since ³¹P is a 100% abundant nucleus, the technique is highly sensitive. DIOPP will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift is highly characteristic of the phosphate ester environment. The precise chemical shift provides confirmation of the phosphorus oxidation state and its bonding environment (i.e., being bonded to one phenyl and two isooctyl groups). For related compounds like triphenyl phosphate, this signal is used for quantitative NMR (qNMR) purposes. sigmaaldrich.com Any degradation or side-reaction would result in the appearance of new signals in the ³¹P NMR spectrum, making it an excellent method for purity assessment. cuni.cz
Together, these NMR techniques provide a comprehensive picture of the molecular structure, confirming the identity and purity of this compound.
Development and Validation of Quantitative Methods
Selection of Internal Standards and Calibration Strategies
The development of robust quantitative methods for this compound, typically using gas chromatography (GC) or liquid chromatography (LC), requires careful selection of an internal standard and an appropriate calibration strategy.
Internal Standard Selection: An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for variations in injection volume, extraction efficiency, and instrument response. An ideal internal standard for DIOPP analysis should:
Be chemically similar to DIOPP but not present in the original sample.
Exhibit similar chromatographic behavior (e.g., retention time) and detector response.
Be stable and of high purity.
For the analysis of organophosphate esters, structurally similar compounds are often chosen. For instance, Triphenyl phosphate (TPP) has been identified as a suitable internal standard in EPA methods for the analysis of various organophosphorus compounds and could be a candidate for DIOPP analysis. shimadzu.com Another option could be a deuterated version of DIOPP (e.g., Diisooctyl phenyl-d5 phosphate), which would have nearly identical chemical and physical properties but is distinguishable by mass spectrometry. Stable-isotope-labeled internal standards are considered the gold standard, especially for LC-MS methods, as they effectively correct for matrix effects. researchgate.net
Calibration Strategies: The internal standard calibration procedure is generally preferred for accuracy. researchgate.net This involves preparing a series of calibration standards containing known concentrations of DIOPP and a constant concentration of the chosen internal standard. A calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This multi-point calibration curve is then used to determine the concentration of DIOPP in unknown samples. At a minimum, three to five concentration levels are recommended to establish linearity. shimadzu.com
Table 2: Potential Internal Standards for DIOPP Quantification
| Internal Standard Candidate | Rationale | Analytical Technique |
| Triphenyl phosphate (TPP) | Chemically similar organophosphate ester, commercially available. shimadzu.com | GC, LC |
| Tris(2-chloroethyl) phosphate (TCEP) | Another organophosphate ester with different retention time. | GC, LC |
| Diisooctyl phenyl-d5 phosphate | Stable-isotope labeled analog; ideal for correcting matrix effects. researchgate.net | LC-MS, GC-MS |
Determination of Detection Limits and Analytical Sensitivity
Method Detection Limit (MDL): The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. wef.org It is a statistical determination of the lowest concentration of an analyte that can be reliably detected by a specific method. The MDL is typically determined by analyzing a series of low-level spiked samples (at least seven replicates) and calculating the standard deviation of the measured concentrations. The MDL is then calculated as:
MDL = t * S
where:
S is the standard deviation of the replicate measurements.
t is the Student's t-value for a one-sided 99% confidence level with n-1 degrees of freedom (where n is the number of replicates).
Limit of Quantitation (LOQ): The Limit of Quantitation (LOQ), sometimes called the determination limit, is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.net It represents the lower boundary for reliable quantitative measurement. The LOQ is generally higher than the MDL. While various methods exist for its determination, a common approach is to define the LOQ as a multiple of the MDL (e.g., 3 to 10 times the MDL) or as the concentration that yields a signal-to-noise ratio of 10:1. researchgate.net
The analytical sensitivity is represented by the slope of the calibration curve. A steeper slope indicates a greater change in response for a unit change in concentration, signifying higher sensitivity.
Table 3: Hypothetical Detection and Quantitation Limits for DIOPP by GC-NPD
| Parameter | Definition | Hypothetical Value |
| Method Detection Limit (MDL) | Minimum concentration reported with 99% confidence it is > zero. wef.org | 0.5 µg/L |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable precision/accuracy. researchgate.net | 1.5 µg/L |
| Linear Dynamic Range | Concentration range over which the method is linear. | 1.5 - 500 µg/L |
These values are illustrative and would need to be experimentally determined for a specific validated method.
Application of Computational Chemistry in Analytical Research
Computational chemistry has emerged as a powerful tool in the analytical research of complex organic molecules like this compound (DIOFP). By leveraging theoretical models and computational power, researchers can predict and interpret analytical data, overcoming challenges associated with traditional experimental approaches. In the context of DIOFP analysis, computational methods are particularly valuable for identifying unknown transformation products and differentiating between structurally similar isomers, which can be difficult to resolve using conventional techniques alone. These in silico approaches offer a predictive framework that complements experimental data, enhancing the confidence in compound identification and characterization.
Utilization of In Silico Spectral Databases for Transformation Product Identification
The environmental fate and toxicological profile of this compound are not solely dictated by the parent compound but also by its various transformation products (TPs) formed through biotic and abiotic processes. Identifying these often-unknown TPs in complex matrices like environmental samples or biological tissues presents a significant analytical challenge. In silico spectral databases provide a robust solution for the tentative identification of these novel compounds. nih.govresearchgate.net
This approach involves a multi-step computational workflow:
Prediction of Transformation Pathways: Based on known chemical reactions relevant to indoor or environmental conditions (e.g., oxidation, hydrolysis, photolysis), potential TPs of the parent compound, DIOFP, are computationally generated. nih.gov For instance, the oxidation of organophosphites to their corresponding organophosphate esters is a major transformation pathway in indoor environments. nih.govresearchgate.net
Generation of In Silico Mass Spectra: For each predicted TP, tandem mass spectrometry (MS²) fragmentation patterns are simulated using computational algorithms. These algorithms predict the mass-to-charge ratios (m/z) and relative intensities of fragment ions that would be produced in a mass spectrometer. researchgate.net
Database Construction: The predicted structures and their corresponding in silico MS² spectra are compiled into a searchable database. This database can contain thousands of potential TPs and their predicted spectral data, far exceeding the scope of commercially available analytical standards. nih.govresearchgate.net
Spectral Matching: Experimental MS² spectra obtained from sample analysis are then matched against the in silico database. A scoring algorithm evaluates the similarity between the experimental and predicted spectra, allowing for the tentative identification of TPs that are not present in traditional reference libraries. nih.gov
Studies on other organophosphorus compounds (OPCs) have successfully utilized this strategy to identify numerous previously unknown TPs in house dust and plastics. nih.govresearchgate.net An in silico database for OPCs was created by predicting the products of four common indoor reactions for over 700 seed compounds, resulting in a library of over 3,500 potential TPs and nearly 29,000 predicted MS² fragments. nih.gov This highlights the power of in silico databases to expand the analytical window and uncover a more complete picture of the chemical landscape related to DIOFP.
| Reaction Type | Description | Potential Effect on this compound |
|---|---|---|
| Oxidation | Addition of oxygen atoms, often mediated by hydroxyl radicals or ozone. | Hydroxylation of the phenyl ring or the isooctyl chains. |
| Hydrolysis | Cleavage of ester bonds by reaction with water. | Formation of diphenyl phosphate, diisooctyl phosphate, or phosphoric acid. |
| Dealkylation | Removal of one or both isooctyl groups from the phosphate ester. | Generation of isooctyl phenyl phosphate or phenyl phosphate. |
| Photolysis | Degradation initiated by the absorption of light energy. | Cleavage of P-O or C-O bonds, leading to various smaller molecules. |
Prediction of Collision Cross Sections for Isomer Differentiation
This compound can exist as numerous structural isomers, primarily due to the branched nature of the "isooctyl" group (e.g., 2-ethylhexyl, dimethylhexyl). These isomers often exhibit nearly identical chromatographic retention times and mass spectra, making their individual identification and quantification extremely difficult. researchgate.net Ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, which is quantified as its collision cross section (CCS). researchgate.netmsu.edu
Computational chemistry plays a crucial role in leveraging IM-MS data for isomer differentiation. By predicting the theoretical CCS values of potential isomers, analysts can compare these predictions with experimentally measured values to identify the specific isomer(s) present in a sample. rsc.org
The workflow for this approach is as follows:
Generation of 3D Structures: For each potential isomer of DIOFP, a low-energy three-dimensional conformation is computationally generated using methods like density functional theory (DFT). rsc.org
CCS Calculation: The theoretical CCS value for each optimized 3D structure is then calculated using specialized software (e.g., HPCCS, MobCal). rsc.orgnih.gov These programs simulate the trajectory of the ion through a buffer gas (typically helium or nitrogen) to determine its average collisional area.
Comparison with Experimental Data: The predicted CCS values are compared to the experimental CCS values obtained from IM-MS analysis. A close match between a predicted and an experimental value provides strong evidence for the presence of that specific isomer.
This combination of experimental IM-MS and computational CCS prediction has been successfully applied to differentiate isomers of other complex molecules, including other organophosphate esters like tricresyl phosphates. nih.gov Machine learning algorithms can also be trained on large datasets of known CCS values to develop predictive models that can rapidly estimate CCS values for new compounds based on their 2D structure, further accelerating the identification process. mdpi.comnih.gov The accuracy of these predictive models can be very high, with reported median relative errors often below 2-3%. nih.gov
| Isomer Name | Structure of "Isooctyl" Group | Predicted CCS (Ų) in N₂ | Comment |
|---|---|---|---|
| Bis(2-ethylhexyl) phenyl phosphate | 2-ethylhexane | 205.4 | More compact structure may lead to a smaller CCS value. |
| Bis(6-methylheptyl) phenyl phosphate | 6-methylheptane | 208.1 | Less branching near the ester linkage may result in a more elongated structure. |
| Bis(1,5-dimethylhexyl) phenyl phosphate | 1,5-dimethylhexane | 206.9 | Branching at different positions affects the overall shape and CCS. |
| (2-Ethylhexyl)(6-methylheptyl) phenyl phosphate | Mixed alkyl groups | 206.7 | Asymmetrical structure with an intermediate predicted CCS value. |
Note: The CCS values presented in this table are hypothetical and for illustrative purposes only.
Environmental Transport and Fate Modeling
Partitioning Behavior in Multi-Compartment Environmental Systems (Air-Water-Soil-Sediment)
The partitioning behavior of a chemical in the environment dictates its distribution across air, water, soil, and sediment. This is largely governed by its physicochemical properties, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water partitioning coefficient (Koc).
Octanol-Water Partition Coefficient (Kow): The log Kow value is an indicator of a chemical's lipophilicity and potential for bioaccumulation. For TPhP, reported log Kow values vary, while TEHP has a determined log Kow of 4.23 acs.org. Given the structure of Diisooctyl phenyl phosphate (B84403), with both aromatic and branched alkyl groups, its log Kow is likely to be in a similar range, suggesting a tendency to partition from water into organic phases like lipids and soil organic matter.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc value indicates the propensity of a chemical to adsorb to the organic fraction of soil and sediment. Chemicals with high Koc values are less mobile in soil and tend to accumulate in sediment. For TPhP, the expected partitioning behavior is to sediments and soil upon release into the environment industrialchemicals.gov.au. Multimedia urban models suggest that for OPEs, partitioning behavior can be influenced by the built environment and climate, with some compounds behaving as mobile in water-dominant systems and others as bioaccumulative researchgate.netnih.gov.
Interactive Data Table: Partitioning Properties of Analogue Compounds
| Compound | Log Kow | Koc (L/kg) | Predicted Environmental Partitioning |
| Triphenyl phosphate (TPhP) | 4.59 - 4.76 | High (Expected to partition to soil/sediment) | Predominantly to soil and sediment |
| Tris(2-ethylhexyl) phosphate (TEHP) | 4.23 acs.org | Moderate to High | Significant partitioning to soil and sediment |
Assessment of Long-Range Atmospheric Transport Potential
The long-range atmospheric transport potential (LRATP) of a chemical determines its ability to travel far from its source, leading to global distribution. This is influenced by factors such as its atmospheric half-life and partitioning between the gas and particle phases in the atmosphere.
Organophosphate esters, as a class, have been detected in remote environments like the Arctic, suggesting a potential for long-range transport mdpi.com. For TPhP, it is expected to exist in both vapor and particulate phases in the atmosphere epa.gov. Adsorption to atmospheric particles can increase a substance's resistance to degradation, thereby extending its atmospheric half-life and potential for long-range transport industrialchemicals.gov.au. Modeling studies of OPEs in urban environments indicate that atmospheric transport is a significant fate process researchgate.netnih.gov.
The atmospheric half-life of TPhP due to reaction with hydroxyl radicals is estimated to be around 12 hours for the vapor phase epa.govepa.gov. However, when associated with atmospheric particles, the half-life of TPhP can be extended to 2.4–5.9 days industrialchemicals.gov.au. For TEHP, the estimated atmospheric half-life is even shorter. This suggests that while some atmospheric transport is possible, especially for particle-bound fractions, rapid degradation may limit the extent of long-range transport for the gaseous phase.
Modeling of Degradation Kinetics and Environmental Half-Lives
The persistence of a chemical in the environment is determined by its degradation rates through processes like hydrolysis, photolysis, and biodegradation.
Hydrolysis: TPhP is relatively stable to hydrolysis under neutral and acidic conditions but will undergo hydrolysis under alkaline conditions, with a half-life of 3 days at pH 9 epa.gov. TEHP is also expected to have a long hydrolysis half-life at neutral pH env.go.jp.
Biodegradation: Biodegradation is a key removal process for many organophosphate esters. TPhP is considered to be readily biodegradable, with half-lives of 2-4 days in river die-away tests epa.gov. In soil, the aerobic biodegradation half-life of TPhP has been reported as 37 days nih.gov. For TEHP, a BOD degradation rate of 0% has been reported, suggesting it is less readily biodegradable than TPhP acs.orgenv.go.jp.
Photolysis: TPhP is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm epa.govepa.gov.
Interactive Data Table: Environmental Half-Lives of Analogue Compounds
| Compound | Hydrolysis Half-life (pH 7) | Soil Biodegradation Half-life (aerobic) | Atmospheric Half-life (vapor phase) |
| Triphenyl phosphate (TPhP) | 19 days epa.gov | 37 days nih.gov | 12 hours epa.govepa.gov |
| Tris(2-ethylhexyl) phosphate (TEHP) | Long (expected) | Slower than TPhP | Shorter than TPhP |
Bioaccumulation Potential in Environmental Organisms and Food Webs
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. This is a critical consideration for assessing the potential risk of a chemical to wildlife and humans. Key metrics for assessing bioaccumulation include the bioconcentration factor (BCF), the bioaccumulation factor (BAF), and the trophic magnification factor (TMF).
Bioconcentration and Bioaccumulation: For TPhP, reported BCF values in fish show a wide range, suggesting a moderate potential for bioaccumulation mdpi.com. BAF values from dietary exposure for TPhP have been found to be below 2000, suggesting a low potential for bioaccumulation from food sources in aquatic organisms industrialchemicals.gov.au. For TEHP, bioaccumulation is considered to be nonexistent or low based on a low BOD degradation rate acs.orgenv.go.jp. However, tissue-specific bioaccumulation of TEHP has been observed in fish, with BCF values ranging from 13.0 to 29.3 in different tissues gdut.edu.cn.
Trophic Magnification: Trophic magnification refers to the increase in the concentration of a chemical at successively higher levels in a food web. For TPhP, studies have generally found no or low biomagnification in aquatic food webs industrialchemicals.gov.au. The biomagnification potential of OPEs is influenced by the hydrophobicity of the compound and the biotransformation capabilities of the organisms uantwerpen.be. Some studies have reported TMFs greater than 1 for certain OPEs, indicating a potential for biomagnification in marine food webs researchgate.net. The constant metabolism of compounds like TPhP can diminish their biomagnification potential uantwerpen.be.
Interactive Data Table: Bioaccumulation Data for Analogue Compounds
| Compound | Bioconcentration Factor (BCF) in Fish | Bioaccumulation Factor (BAF) | Trophic Magnification Factor (TMF) |
| Triphenyl phosphate (TPhP) | 132 - 573 epa.gov | < 2000 (from dietary exposure) industrialchemicals.gov.au | Generally < 1 (low biomagnification) industrialchemicals.gov.au |
| Tris(2-ethylhexyl) phosphate (TEHP) | 13.0 - 29.3 (tissue-specific) gdut.edu.cn | Data not available | Potential for biomagnification reported for some OPEs |
Remediation Technologies for Diisooctyl Phenyl Phosphate Contamination
Physico-Chemical Treatment Processes
Physico-chemical treatment methods offer promising avenues for the removal and degradation of persistent organic pollutants like DIOPP from environmental matrices. These technologies primarily involve adsorption and advanced oxidation processes.
Adsorption Technologies for Water and Wastewater Treatment
Adsorption is a widely used technique for the removal of organic contaminants from aqueous environments due to its efficiency and cost-effectiveness. The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). While specific studies on the adsorption of DIOPP are limited, research on the removal of other organophosphates and phosphorus compounds provides insight into potential adsorbent materials and their efficacy.
Various materials have been investigated for their capacity to adsorb phosphate (B84403) compounds, which could be applicable for DIOPP removal. These include:
Zeolite-Biochar Composites: These materials have demonstrated effectiveness in removing phosphate from aqueous solutions. The porous structure of both zeolite and biochar provides a large surface area for adsorption. The primary mechanism for phosphate removal by these composites is believed to be ligand exchange, leading to the formation of amorphous calcium-magnesium phosphate compounds on the surface. mdpi.comresearchgate.net
Lanthanum-Loaded Diatomite: Diatomite, a naturally occurring siliceous sedimentary rock, can be modified to enhance its adsorption capacity. Loading with lanthanum carbonate has been shown to create a composite material with a high affinity for phosphate. The primary adsorption mechanisms are attributed to chemical bonding and ligand exchange. rsc.org
Porous Organic Polymers: Novel phenyl-phosphate-based porous organic polymers have been synthesized and have shown high adsorption capacities for various organic pollutants. elsevierpure.comresearchgate.net These materials possess large surface areas and can be tailored for selectivity towards specific contaminants.
The effectiveness of adsorption is influenced by several factors, including the pH of the solution, the concentration of the contaminant, and the presence of other competing ions. The table below summarizes the maximum adsorption capacities of different materials for phosphate, which serves as an indicator of their potential for removing organophosphates like DIOPP.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
| Zeolite | 0.69 | researchgate.net |
| Biochar | 3.60 | researchgate.net |
| Zeolite-Biochar Composite (PZC 7:3) | 2.41 | researchgate.net |
This table presents data for phosphate adsorption, which may serve as a proxy for the potential adsorption of Diisooctyl phenyl phosphate.
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are considered highly effective for the degradation of persistent organic pollutants that are resistant to conventional treatment methods.
Potential AOPs for the degradation of DIOPP include:
Ozonation: This process involves the use of ozone (O₃) to oxidize contaminants. The degradation of some persistent organic pollutants has been achieved with high efficiency using ozonation, particularly under alkaline conditions. mdpi.com
Photocatalysis: This process utilizes a semiconductor catalyst (e.g., titanium dioxide, TiO₂) and a light source (e.g., UV light) to generate hydroxyl radicals. Photocatalysis has been shown to be effective in degrading a range of organic pollutants, including some organophosphate esters. mdpi.com
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to produce hydroxyl radicals. The addition of UV light (photo-Fenton) can enhance the production of these radicals and increase the degradation rate of organic compounds.
Bioremediation Approaches
Bioremediation harnesses the metabolic potential of microorganisms and plants to degrade or remove contaminants from the environment. This approach is often considered a more sustainable and cost-effective alternative to traditional physico-chemical methods.
Biostimulation and Bioaugmentation Strategies for Microbial Degradation
Microbial degradation plays a crucial role in the natural attenuation of organic pollutants. Bioremediation strategies aim to enhance this process through biostimulation (adding nutrients to stimulate indigenous microorganisms) or bioaugmentation (introducing specific microorganisms with desired degradation capabilities).
A recent study on the degradation of bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), a compound structurally similar to DIOPP, has identified a microbial enrichment culture capable of degrading a significant portion of the compound. nih.gov This research highlights the potential for microbial degradation of DIOPP.
Key findings from this study include:
Effective Microbial Strains: The enrichment culture included strains such as Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis, all of which demonstrated the ability to degrade BEHPP individually. nih.gov
Degradation Pathways: The identified degradation mechanisms for BEHPP involved hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov
Key Enzymes: Metagenomic analysis pointed to the critical role of enzymes like phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase in the degradation process. nih.gov
These findings suggest that similar microbial consortia and enzymatic pathways could be effective for the bioremediation of DIOPP-contaminated sites. The table below summarizes the degradation efficiency of the microbial culture for BEHPP.
| Compound | Degradation Efficiency (%) | Time (hours) | Reference |
| Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | 78.2 | 172 | nih.gov |
This table shows data for a structurally similar compound, bis-(2-ethylhexyl)-phenyl phosphate, which suggests the potential for microbial degradation of this compound.
Phytoremediation Potential in Terrestrial Environments
Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain contaminants in soil, sediment, and water. For organic pollutants like organophosphate esters, the primary mechanisms of phytoremediation are phytoextraction (uptake and accumulation in plant tissues) and phytodegradation (breakdown of contaminants by plant enzymes).
Research has shown that various plant species can take up and translocate different types of organophosphate esters. dntb.gov.uavub.bemdpi.com The efficiency of uptake and translocation is influenced by the chemical properties of the specific organophosphate ester (e.g., hydrophobicity) and the plant species. vub.be
While direct research on the phytoremediation of DIOPP is lacking, studies on other organophosphate esters in plants such as rice and watermilfoil indicate that:
Hydrophobic organophosphate esters can enter plants through both root and foliar uptake. vub.be
Once inside the plant, these compounds can be translocated to different plant parts.
Plants possess enzymes that can metabolize and detoxify organic pollutants.
The potential for phytoremediation of DIOPP-contaminated soils is a promising area for future research. Identifying suitable plant species with high uptake and degradation capabilities for DIOPP will be crucial for the development of effective phytoremediation strategies.
Research Gaps and Future Perspectives on Diisooctyl Phenyl Phosphate
Unexplored Environmental Compartments and Complex Matrices
The environmental distribution of Diisooctyl phenyl phosphate (B84403) is not yet fully characterized, with significant data deficiencies for several environmental compartments. While studies have begun to investigate its presence in traditional matrices like water and soil, a substantial knowledge gap exists regarding its occurrence and behavior in less-explored and complex environmental settings.
Future research should prioritize the investigation of DIOPP in:
Atmospheric Particulates: The long-range transport potential of DIOPP via atmospheric particles is largely unknown. Understanding its presence, partitioning, and degradation in the atmosphere is crucial for assessing its global distribution and inhalation exposure risks.
Biota: Comprehensive studies on the bioaccumulation and biomagnification of DIOPP in various trophic levels of aquatic and terrestrial food webs are lacking. Research is needed to determine its uptake, metabolism, and potential adverse effects in a wider range of organisms.
Indoor Environments: Given its use in consumer products, DIOPP is likely present in indoor dust and air. Detailed investigations are required to quantify its concentrations in these matrices and to understand the primary exposure pathways for humans.
Polar Regions: The potential for long-range environmental transport of DIOPP to remote ecosystems such as the Arctic and Antarctic is a critical research gap. The presence of other organophosphate esters in these pristine environments suggests that DIOPP may also be a concern.
The analysis of DIOPP in complex matrices such as sediment, sludge, and biological tissues presents significant analytical challenges due to the presence of interfering substances. Method development for efficient extraction and clean-up is essential for accurate quantification.
Comprehensive Mechanistic Understanding of Degradation Pathways and Byproduct Formation
The environmental persistence of Diisooctyl phenyl phosphate is contingent on its susceptibility to various degradation processes. While general degradation pathways for organophosphate esters, such as hydrolysis and photolysis, are known, specific mechanistic details and the formation of transformation products for DIOPP are not well-elucidated. A study on the degradation of structurally similar compounds, isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), identified hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation as likely degradation reactions. researchgate.net
Key research gaps include:
Biotic Degradation: The role of microorganisms in the breakdown of DIOPP is a significant unknown. Identifying microbial species capable of degrading DIOPP and elucidating the enzymatic pathways involved are crucial for understanding its natural attenuation in various environments.
Abiotic Degradation: The kinetics and mechanisms of abiotic degradation processes, including photolysis in different environmental media (water, air, soil surfaces) and hydrolysis under varying pH and temperature conditions, require thorough investigation.
Byproduct Identification: A major research gap is the identification and characterization of the full spectrum of degradation byproducts. These transformation products may exhibit different toxicological profiles than the parent compound, necessitating a comprehensive assessment of their environmental and health risks. The formation of persistent and potentially more toxic byproducts is a key area of concern.
Development of Sustainable Synthesis Routes and Green Chemistry Principles
The industrial synthesis of this compound and other organophosphate esters often relies on traditional chemical processes that may involve hazardous reagents and generate significant waste. The application of green chemistry principles to the synthesis of DIOPP is a critical area for future research to minimize its environmental footprint.
Future research should focus on:
Alternative Feedstocks: Exploring the use of renewable and bio-based raw materials instead of petroleum-derived feedstocks for the synthesis of the alcohol and phenyl moieties of DIOPP.
Greener Catalysts: Developing and utilizing more environmentally benign and efficient catalysts to replace traditional and often toxic catalysts used in phosphorylation reactions. This includes exploring enzymatic and biocatalytic approaches.
Atom Economy and Waste Reduction: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. This aligns with the core principles of atom economy. europa.eu
Safer Solvents and Reaction Conditions: Investigating the use of safer, non-toxic, and recyclable solvents, or ideally, solvent-free reaction conditions. Additionally, optimizing reaction parameters to reduce energy consumption is a key aspect of green synthesis.
One promising green chemistry approach for the synthesis of triaryl phosphates involves the vapor-liquid condensation of phosphorus oxychloride with hydroxyaryl compounds in the presence of aqueous sodium hydroxide (B78521), which is considered an environmentally friendly method. rsc.org Another approach utilizes potassium phosphate as a catalyst in a one-pot synthesis of other organophosphorus compounds, highlighting the potential for phosphate-based catalysts in green synthesis. rsc.org
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The accurate detection and quantification of this compound at environmentally relevant concentrations, which are often at trace or ultra-trace levels, require sophisticated analytical instrumentation and methodologies. Furthermore, identifying and quantifying its metabolites in biological systems is essential for understanding its toxicokinetics and potential health effects.
Key areas for future development include:
High-Resolution Mass Spectrometry (HRMS): The application of techniques like time-of-flight (TOF) and Orbitrap mass spectrometry coupled with liquid chromatography (LC) can enable the sensitive and selective detection of DIOPP and its transformation products in complex environmental and biological matrices.
Non-Target and Suspect Screening: Employing non-target and suspect screening approaches using HRMS can help in the discovery of novel degradation products and metabolites of DIOPP without the need for authentic analytical standards. nih.gov
Advanced Sample Preparation: Developing and refining sample preparation techniques, such as solid-phase microextraction (SPME) and automated solid-phase extraction (SPE), to improve the extraction efficiency and reduce matrix effects for trace analysis.
Metabolite Profiling: Establishing robust analytical workflows for the comprehensive profiling of DIOPP metabolites in various biological matrices (e.g., urine, blood, tissues). This is crucial for biomarker identification and for conducting human and ecological risk assessments. Studies on similar compounds like 2-ethylhexyl diphenyl phosphate have identified major metabolites such as diphenyl phosphate (DPP) and phenol (B47542) in rats. nih.gov
Table 1: Advanced Analytical Techniques for this compound Research
| Technique | Application | Advantages |
| LC-HRMS (TOF, Orbitrap) | Trace analysis of DIOPP and its transformation products in environmental and biological samples. | High sensitivity, high resolution, and accurate mass measurements for confident identification. |
| Non-Target Screening | Discovery of unknown degradation products and metabolites. | Comprehensive screening without prior knowledge of all potential compounds. |
| SPME/SPE | Sample preparation for trace analysis. | Efficient extraction and concentration of analytes, reduction of matrix interference. |
| In Vitro Metabolism Assays | Identification of potential metabolites using liver microsomes or S9 fractions. | Allows for the study of metabolic pathways in a controlled environment. |
Role in Emerging Contaminant Research and Risk Prioritization
This compound is considered a contaminant of emerging concern (CEC) due to its widespread use, potential for environmental release, and the limited understanding of its long-term ecological and human health effects. researchgate.net As such, it is crucial to integrate DIOPP into ongoing research and monitoring programs for emerging contaminants.
Future perspectives in this area include:
Inclusion in Monitoring Programs: Systematically including DIOPP in national and international monitoring programs for environmental contaminants in various matrices to establish a baseline for its occurrence and to track temporal and spatial trends.
Comprehensive Risk Assessment: Conducting a thorough environmental risk assessment for DIOPP that considers its environmental fate, bioaccumulation potential, and toxicity to a wide range of organisms. This should also include an evaluation of the risks posed by its degradation byproducts.
Prioritization Frameworks: Incorporating DIOPP into chemical prioritization frameworks to rank its potential risk relative to other emerging contaminants. foodpackagingforum.org This will help regulatory agencies to focus resources on the substances of highest concern.
Persistent Organic Pollutant (POP) Characteristics: Evaluating DIOPP against the criteria for persistent organic pollutants as defined by the Stockholm Convention, which include persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. kalicikirleticiler.com While some organophosphate esters are not considered classic POPs due to lower persistence, their continuous release can lead to pseudo-persistence in the environment. nih.gov
Q & A
Q. What are the key physicochemical properties of diisooctyl phenyl phosphate, and how can they be experimentally validated?
this compound (CAS 3164-60-1) is a colorless liquid with a molecular formula of C₂₂H₃₉O₃P and a molecular weight of 382.23 g/mol. Key properties include a boiling point of 148–156°C (at 7.98 Pa), density of 0.950–1.050 g/cm³ at 20°C, and solubility in organic solvents like benzene and alcohols. To validate these, use gas chromatography (GC) for boiling point determination, densitometry for density, and refractive index measurements (nD²⁰: 1.4850–1.4950) . Acid value titration (≤0.3 mg KOH/g) ensures purity and stability .
Q. How should researchers mitigate hydrolysis of this compound during storage and experimentation?
The compound hydrolyzes in moist conditions, releasing free phenol. Store in airtight, moisture-resistant containers (e.g., sealed glassware or desiccators) under inert gas (N₂/Ar). Pre-dry solvents and conduct reactions in anhydrous environments. Monitor hydrolysis via acid value titration or FTIR to detect phenolic O-H stretches (~3300 cm⁻¹) .
Q. What analytical techniques are recommended for identifying this compound in complex mixtures?
Use HPLC with UV detection (λ = 200–250 nm) for separation and quantification. Confirm structural integrity via FTIR (P-O-C aryl/alkyl stretches at 1020–1250 cm⁻¹) and NMR (³¹P NMR: δ ~0–5 ppm for organophosphates). Mass spectrometry (ESI-MS) can verify molecular weight .
Advanced Research Questions
Q. How can this compound be integrated into layered double hydroxides (LDHs) for advanced material applications?
Anion-exchange methods are effective. Synthesize Ni-Al LDH via urea pyrolysis, then immerse in a this compound solution (e.g., 0.1 M in ethanol) for 24–48 hours. Characterize intercalation using XRD (increased basal spacing) and FTIR (phosphate absorption bands at 1050–1150 cm⁻¹). Thermogravimetric analysis (TGA) confirms thermal stability up to 250°C .
Q. What experimental strategies resolve discrepancies in reported CAS numbers for this compound derivatives?
Discrepancies (e.g., CAS 3164-60-1 vs. 26544-22-9) arise from naming conventions (phosphate vs. phosphite). Cross-reference IUPAC names and molecular formulas:
Q. How does this compound perform as a nano lubricant additive under high-stress conditions?
In tribological studies, incorporate 1–5 wt% this compound into base oils (e.g., polyalphaolefin). Test friction coefficients using a ball-on-disk tribometer at 50–100 N load. The phosphate group forms protective films on metal surfaces, reducing wear (verified via SEM/EDS). Compare with commercial additives like zinc dialkyldithiophosphate (ZDDP) .
Q. What safety protocols are critical for transporting this compound in laboratory settings?
Classify under UN 1902 (Diisooctyl Acid Phosphate) with Packing Group III. Use corrosion-resistant packaging (e.g., polyethylene-lined steel drums). Include GHS labels for skin corrosion (Category 1B) and acute toxicity (Oral Category 4). Follow IMDG/ADR/IATA guidelines for documentation and spill containment (e.g., neutralization with calcium carbonate) .
Methodological Notes
- Synthesis Optimization : For scalable synthesis, use esterification of phenyl dichlorophosphate with 2-ethylhexanol under reflux (120°C, 6–8 hours) with triethylamine as a catalyst. Monitor conversion via ³¹P NMR .
- Data Contradictions : Address conflicting density values (0.950–1.050 g/cm³ vs. 977 kg/m³ at 20°C) by calibrating instruments with certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
